trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride
Overview
Description
Scientific Research Applications
Soluble Epoxide Hydrolase Inhibitors
A study by Hwang et al. (2007) delved into the synthesis of N,N'-disubstituted ureas featuring conformationally restricted cis- or trans-1,4-cyclohexane adjacent to the urea group. These compounds were evaluated as soluble epoxide hydrolase (sEH) inhibitors, showing low nanomolar to picomolar activities against recombinant human sEH. The trans isomers, in particular, demonstrated greater metabolic stability, suggesting potential for in vivo applications to treat conditions like hypotension in murine models challenged with lipopolysaccharide (Hwang et al., 2007).
Uranyl Ion Complexes
Research by Thuéry and Harrowfield (2017) utilized trans-1,4-Cyclohexanedicarboxylate in the synthesis of uranyl ion complexes, offering insights into the structural diversity achievable with the trans isomer. The study highlighted the potential of such compounds in crafting materials with unique architectures and properties, expanding the scope of applications in nuclear chemistry and material science (Thuéry & Harrowfield, 2017).
Crystal Structure Analysis
Rao et al. (2010) investigated a new derivative of dehydroabietic acid, revealing the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea. The study's findings contribute to the broader understanding of molecular configurations and interactions, which are crucial in the development of new materials and drugs (Rao et al., 2010).
Photodimerization Reactions
Wang et al. (2006) explored the photodimerization reactions facilitated by cucurbit[7]uril, demonstrating stereoselective outcomes. Such reactions, yielding exclusively anti-trans isomers, underscore the importance of molecular environments in directing the course of chemical transformations, relevant in synthesizing complex organic compounds (Wang et al., 2006).
Enzymatic Synthesis
Tentori et al. (2020) utilized commercial alcohol dehydrogenases for the stereoselective reduction of ketones to produce cis-4-alkylcyclohexanols, including derivatives with isopropyl substituents. This enzymatic approach for synthesizing fragrance compounds highlights the versatility of trans isomers in biocatalytic processes, offering environmentally friendly alternatives to traditional chemical synthesis (Tentori et al., 2020).
properties
IUPAC Name |
1-(4-aminocyclohexyl)-3-propan-2-ylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9;/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBBWNUQEIYHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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